4-(7-Chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine

Catalog No.
S14372658
CAS No.
M.F
C17H22ClN5O2
M. Wt
363.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(7-Chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin...

Product Name

4-(7-Chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine

IUPAC Name

4-(7-chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine

Molecular Formula

C17H22ClN5O2

Molecular Weight

363.8 g/mol

InChI

InChI=1S/C17H22ClN5O2/c1-11-9-23(10-12(2)25-11)17-20-15-13(3-4-14(18)19-15)16(21-17)22-5-7-24-8-6-22/h3-4,11-12H,5-10H2,1-2H3

InChI Key

AJPNZOOJUKYPGV-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=C(C=CC(=N3)Cl)C(=N2)N4CCOCC4

The compound 4-(7-Chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine is a complex organic molecule characterized by its unique structural features, which include a pyrido[2,3-d]pyrimidine core substituted with a morpholine and dimethylmorpholine moiety. This compound has garnered attention due to its potential therapeutic applications, particularly in the field of medicinal chemistry.

The chemical reactivity of this compound is influenced by its functional groups, particularly the chlorinated pyrido[2,3-d]pyrimidine and morpholine rings. Typical reactions may include:

  • Nucleophilic substitution at the chlorine atom, allowing for further functionalization.
  • Condensation reactions involving the morpholine nitrogen atoms, which can lead to the formation of various derivatives.
  • Hydrolysis reactions that can occur under acidic or basic conditions, affecting the stability of the morpholine groups.

Research indicates that compounds similar to 4-(7-Chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine exhibit significant biological activities. These include:

  • Antiviral properties, particularly against hepatitis C viruses as highlighted in patent literature .
  • Antitumor activity, where structural analogs have shown efficacy in inhibiting cancer cell proliferation.
  • Inhibition of specific kinases, which play crucial roles in various signaling pathways related to cancer and other diseases.

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the pyrido[2,3-d]pyrimidine core through cyclization reactions involving appropriate precursors.
  • Substitution reactions to introduce the chloro and morpholine groups.
  • Alkylation reactions to attach the dimethylmorpholine moiety.

Specific synthetic routes can vary based on desired yields and purity levels, as well as the availability of starting materials.

Studies examining the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Key areas of focus include:

  • Binding affinity studies with viral proteins or kinases to evaluate efficacy.
  • Cellular uptake and metabolism studies to assess bioavailability and pharmacokinetics.
  • Toxicological assessments to determine safety profiles for potential therapeutic use.

Several compounds share structural similarities with 4-(7-Chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine, each with unique properties:

Compound NameStructure HighlightsBiological Activity
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineContains a pyrrolo coreAntiviral activity
2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanolSimilar morpholine substitutionAnticancer properties
1-[2-Acetamido-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4-yl]-n-(3-methylphenyl)piperazineComplex piperazine structureKinase inhibition potential

These compounds demonstrate various biological activities and potential therapeutic applications while highlighting the unique structural features that distinguish them from each other.

XLogP3

2.8

Hydrogen Bond Acceptor Count

7

Exact Mass

363.1462027 g/mol

Monoisotopic Mass

363.1462027 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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